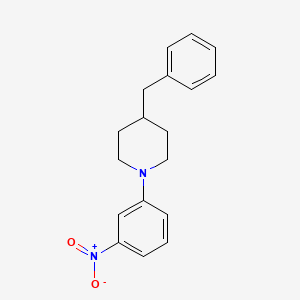![molecular formula C12H10O4 B14196587 4-Hydroxy-6-[(4-hydroxyphenyl)methyl]-2H-pyran-2-one CAS No. 873553-03-8](/img/structure/B14196587.png)
4-Hydroxy-6-[(4-hydroxyphenyl)methyl]-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-6-[(4-hydroxyphenyl)methyl]-2H-pyran-2-one is a compound belonging to the class of organic compounds known as pyranones. These compounds are characterized by a pyran ring, a six-membered ring containing one oxygen atom, fused to a ketone group. The presence of hydroxyl groups and a phenylmethyl substituent makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-[(4-hydroxyphenyl)methyl]-2H-pyran-2-one can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with 4-hydroxy-6-methyl-2H-pyran-2-one under acidic conditions. This reaction typically requires a catalyst such as hydrochloric acid and is carried out in an ethanol solvent .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product. The use of microwave irradiation has also been explored to reduce reaction times and improve yields .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-6-[(4-hydroxyphenyl)methyl]-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-Hydroxy-6-[(4-hydroxyphenyl)methyl]-2H-pyran-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antioxidant properties.
Medicine: Research has explored its potential as an anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-6-[(4-hydroxyphenyl)methyl]-2H-pyran-2-one involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound’s ability to undergo redox reactions also contributes to its biological activity, particularly its antioxidant properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-hydroxyphenylacetate
- 4-Hydroxy-2-mercapto-6-methylpyrimidine
- 4-Hydroxyphenylacetic acid
Uniqueness
4-Hydroxy-6-[(4-hydroxyphenyl)methyl]-2H-pyran-2-one is unique due to its combination of a pyranone ring with hydroxyl and phenylmethyl substituents. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
873553-03-8 |
|---|---|
Formule moléculaire |
C12H10O4 |
Poids moléculaire |
218.20 g/mol |
Nom IUPAC |
4-hydroxy-6-[(4-hydroxyphenyl)methyl]pyran-2-one |
InChI |
InChI=1S/C12H10O4/c13-9-3-1-8(2-4-9)5-11-6-10(14)7-12(15)16-11/h1-4,6-7,13-14H,5H2 |
Clé InChI |
FPMOOGQNEUWECP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC2=CC(=CC(=O)O2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-Dibromo-9-{[4-(dodecyloxy)phenyl]methylidene}-9H-fluorene](/img/structure/B14196508.png)
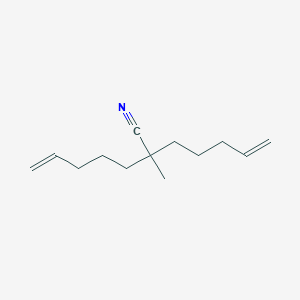
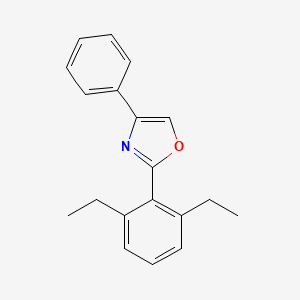
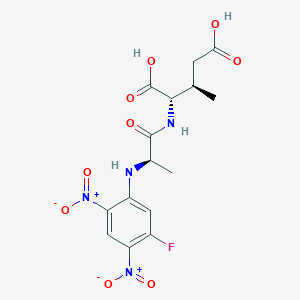
![{4-[(4-Hydroxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14196523.png)
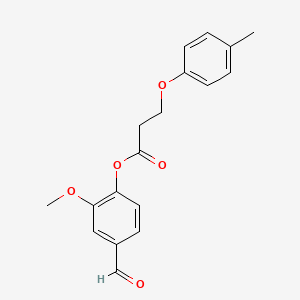
![4-[3-(Dimethylamino)propyl]-2,6-dimethylphenol](/img/structure/B14196528.png)
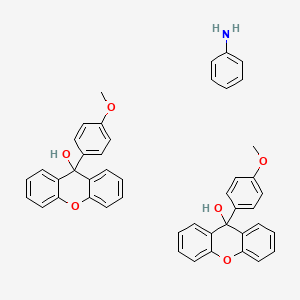
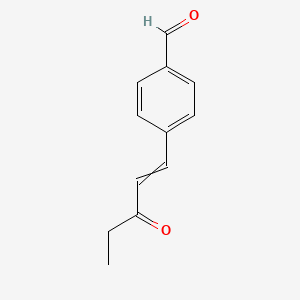
![2-{[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14196551.png)
![4-{[2-(Hydroxymethyl)-1H-indole-3-carbonyl]oxy}butanoic acid](/img/structure/B14196553.png)
![N-Benzyl-N-[(dimethylphosphoryl)methyl]-N'-phenylurea](/img/structure/B14196557.png)
